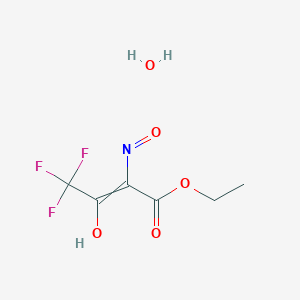
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine”, it’s worth noting that compounds with similar structures can be synthesized using various methods. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Synthesis and Intermediates in Medicinal Chemistry
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in scaleable syntheses processes, for example, in the production of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate for HIV-1 integrase inhibitors. This demonstrates its role in the development of antiviral therapies (Boros et al., 2007).
Molecular Structure and Crystallography
The compound also contributes to the field of crystallography and molecular structure analysis. Studies have detailed the synthesis and crystal structure of related complexes, highlighting the compound's utility in understanding molecular interactions and structural properties of novel chemical entities. For instance, research on complexes [1 (4′ bromo 2′ fluorobenzyl)pyridinium]2 and [1 (4′ bromo 2′ fluorobenzyl)pyrazinium]2 provides insights into the crystallographic properties and intermolecular interactions within these compounds, underscoring the compound's significance in structural chemistry (Jing & Img, 2003).
Radioligand Development for Neurological Studies
In neurological research, derivatives of this compound are synthesized for use as radioligands. These compounds are employed in positron emission tomography (PET) imaging to study brain receptors, such as metabotropic glutamate receptors. This application is crucial for understanding various neurological conditions and for the development of targeted therapies (Siméon et al., 2012).
Anticorrosive Applications
Interestingly, related compounds have found applications outside of medicinal chemistry, such as in the development of anticorrosion agents for metals. For instance, 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide has been investigated for its anticorrosion properties on mild steel in acidic conditions. This highlights the compound's potential in industrial applications for protecting metals against corrosion (Bhaskaran et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound could be related to its potential role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling, it may be involved in pathways where carbon–carbon bond formation is crucial .
Result of Action
If it participates in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.
Propriétés
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-3-8(4-10(13)5-9)6-16-2-1-11(14,15)7-16/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGVNNSNSPZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)






![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)


![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)